Ethyl 2-amino-4-tert-butyl-1,3-oxazole-5-carboxylate
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Overview
Description
Ethyl 2-amino-4-tert-butyl-1,3-oxazole-5-carboxylate is a heterocyclic compound that contains an oxazole ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and ester functional groups makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-tert-butyl-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of this compound with suitable reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-tert-butyl-1,3-oxazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the amino group[][3].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group may yield alcohols[4][4].
Scientific Research Applications
Ethyl 2-amino-4-tert-butyl-1,3-oxazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-tert-butyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate
- Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate
- Ethyl 2-amino-4-tert-butyl-1,3-oxazole-4-carboxylate
Uniqueness
Ethyl 2-amino-4-tert-butyl-1,3-oxazole-5-carboxylate is unique due to the presence of both amino and ester functional groups on the oxazole ring. This combination allows for a wide range of chemical modifications and applications in various fields of research .
Properties
Molecular Formula |
C10H16N2O3 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
ethyl 2-amino-4-tert-butyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-5-14-8(13)6-7(10(2,3)4)12-9(11)15-6/h5H2,1-4H3,(H2,11,12) |
InChI Key |
AHWKPWVWHPKGAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)N)C(C)(C)C |
Origin of Product |
United States |
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